

physical and chemical properties of Norcyclizine-d8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Norcyclizine-d8

Cat. No.: B589779

[Get Quote](#)

Norcyclizine-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: **Norcyclizine-d8** is the deuterium-labeled form of Norcyclizine, the primary N-demethylated metabolite of the first-generation antihistamine, Cyclizine.^{[1][2][3][4]} The incorporation of deuterium atoms provides a stable heavy isotope tracer, making **Norcyclizine-d8** an invaluable tool in quantitative analysis for pharmacokinetic and metabolic studies.^[2] Deuteration can potentially alter the metabolic profile of a drug, which has garnered significant interest in drug development.^[2] This guide provides a comprehensive overview of the physical and chemical properties of **Norcyclizine-d8**, detailed experimental protocols for its synthesis and analysis, and a review of the relevant biological pathways of its parent compound.

Core Physical and Chemical Properties

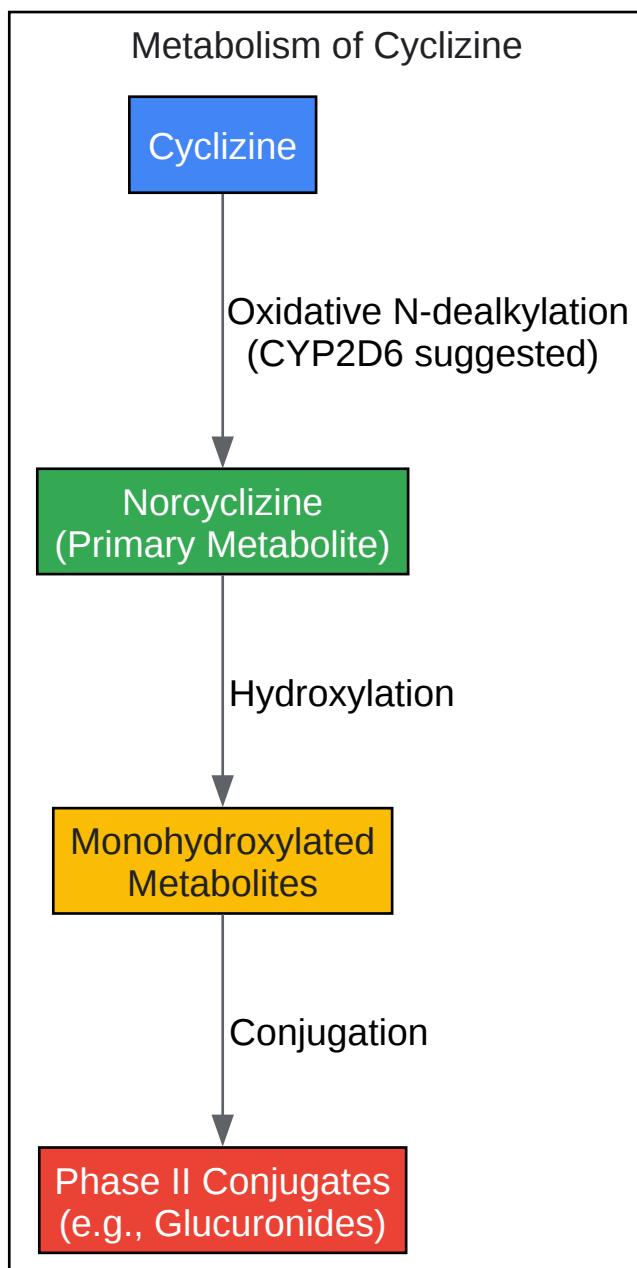

Norcyclizine-d8, also known as 1-(Diphenylmethyl)piperazine-d8 or 1-Benzhydrylpiperazine-d8, is structurally similar to its non-deuterated counterpart, with the key difference being the substitution of eight hydrogen atoms with deuterium on the piperazine ring.^{[2][5]} This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based analytical methods.

Table 1: Physical and Chemical Data for **Norcyclizine-d8** and Norcyclizine

Property	Norcyclizine-d8	Norcyclizine
IUPAC Name	1-(Diphenylmethyl)piperazine-d8	1-(Diphenylmethyl)piperazine ^[6] ^[7]
Synonyms	1-Benzhydrylpiperazine-d8 ^[2]	1-Benzhydrylpiperazine ^{[6][8]}
CAS Number	1330188-81-2 ^{[2][5][9]}	841-77-0 ^{[6][8]}
Molecular Formula	C ₁₇ H ₁₂ D ₈ N ₂ ^{[2][5][9]}	C ₁₇ H ₂₀ N ₂ ^{[7][8]}
Molecular Weight	260.40 g/mol ^{[2][5][9]}	252.35 g/mol ^{[7][8]}
Appearance	Expected to be a solid or oil ^[6]	Solid or oil ^[6]
Solubility	Soluble in organic solvents (e.g., chloroform) ^[6]	Soluble in organic solvents (e.g., chloroform) ^[6]

Biological Context and Signaling Pathways

Norcyclizine is the principal metabolite of Cyclizine, an H1 receptor antagonist used as an antiemetic.^{[1][3]} The metabolic conversion is primarily mediated by the cytochrome P450 enzyme, CYP2D6, through N-demethylation.^{[1][4]} While Cyclizine is a potent antihistamine with anticholinergic properties, Norcyclizine exhibits significantly lower affinity for the histamine H1 receptor.^{[3][10][11]} The parent drug, Cyclizine, exerts its antiemetic effects by blocking H1 and muscarinic receptors in the brain's vomiting center and chemoreceptor trigger zone (CTZ).^[3] ^[12]

[Click to download full resolution via product page](#)

Primary metabolic pathway of Cyclizine.[1][4]

Experimental Protocols

Synthesis of Norcyclizine (Unlabeled)

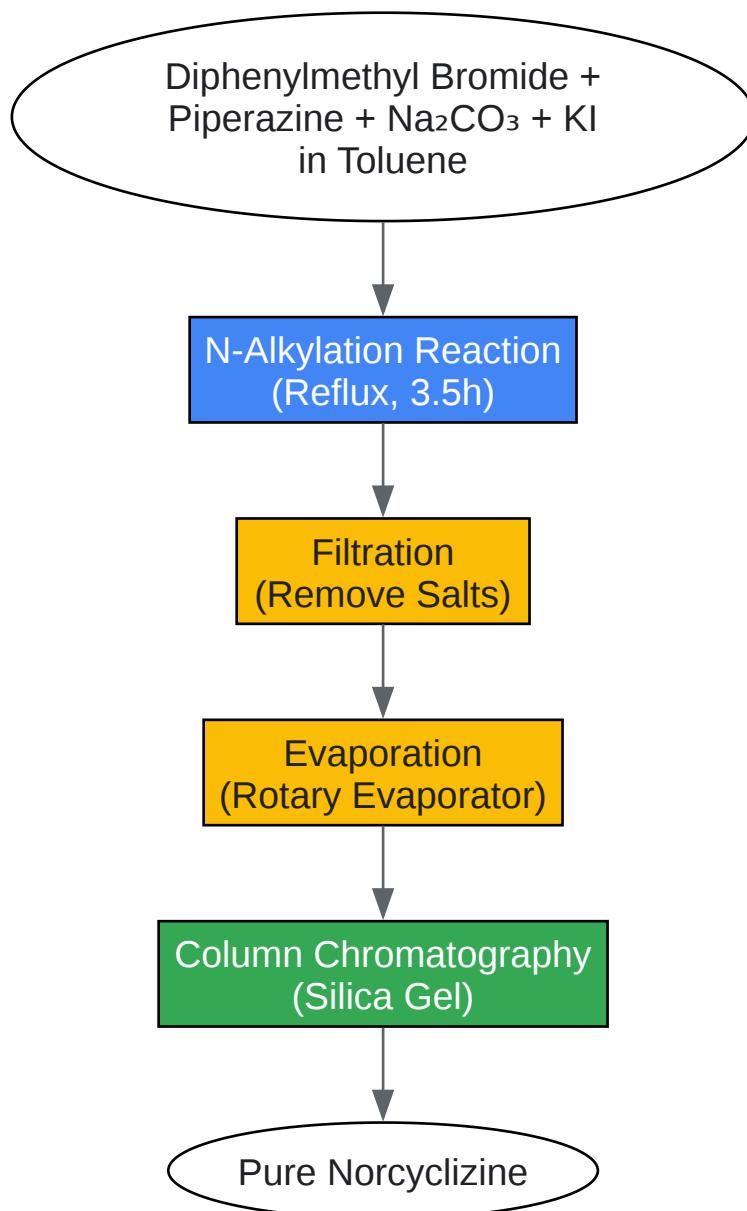
The synthesis of Norcyclizine is typically achieved via the N-alkylation of piperazine.[6] This protocol is adapted from established procedures.[6]

Materials and Reagents:

- Diphenylmethyl bromide
- Piperazine (use a large excess, 3-5 equivalents)[13]
- Potassium iodide
- Sodium carbonate
- Toluene (anhydrous)[13]
- Dichloromethane (DCM)
- Methanol
- Chloroform
- Silica Gel for column chromatography

Equipment:

- 1 L Round-bottom flask with reflux condenser
- Heating mantle and magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator
- Chromatography column and TLC apparatus


Procedure:

- Reaction Setup: In a 1 L round-bottom flask, combine diphenylmethyl bromide (0.16 mol), piperazine (0.32 mol), potassium iodide (0.16 mol), and sodium carbonate (0.81 mol).[6]
- Solvent Addition: Add 400 mL of anhydrous toluene to the flask.[6]

- Reaction: Stir the mixture vigorously and heat to reflux for approximately 3.5 hours. Monitor the reaction's progress by TLC.[6]
- Work-up: After completion, cool the mixture to room temperature. Add DCM to dissolve the product and filter the solid precipitate (excess piperazine and inorganic salts). Wash the solids with a small amount of toluene.[6][13]
- Concentration: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]
- Purification: Purify the crude product using silica gel column chromatography. Elute with a 10% methanol in chloroform solution.[6]
- Product Isolation: Collect the fractions containing the purified Norcyclizine, monitoring with TLC. Combine the relevant fractions and evaporate the solvent to yield the final product.[6]

Characterization:

- The identity and purity can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
- ^1H NMR (CDCl_3): δ 1.82 (s, 1H), 2.3 (t, $J=5$ Hz, 4H), 2.85 (t, $J=5$ Hz, 4H), 4.2 (s, 1H), 7.3 (m, 10H).[6]

[Click to download full resolution via product page](#)

General workflow for the synthesis of Norcyclizine.^[6]

Quantitative Analysis of Norcyclizine in Human Plasma by LC-MS/MS

This protocol provides a validated method for the quantification of Norcyclizine in a biological matrix, where **Norcyclizine-d8** would be used as the internal standard.^{[4][14]}

Materials and Equipment:

- Human plasma samples
- **Norcyclizine-d8** (Internal Standard)
- Acetonitrile (for protein precipitation)
- Centrifuge
- LC-MS/MS system (e.g., HPLC or LC-MS/MS)[[14](#)]

Procedure:

- Sample Preparation (Protein Precipitation):
 - To a 100 µL aliquot of human plasma, add the internal standard (**Norcyclizine-d8**).[[4](#)]
 - Add 200 µL of acetonitrile to precipitate plasma proteins.[[4](#)]
 - Vortex the mixture thoroughly.
 - Centrifuge the sample to pellet the precipitated proteins.[[14](#)]
- Extraction:
 - Carefully collect the supernatant.[[14](#)]
- Analysis:
 - Inject the supernatant into the LC-MS/MS system for analysis.[[14](#)]
 - The method should be validated for linearity, precision, and accuracy, with a typical lower limit of quantification (LLOQ) around 2 ng/mL.[[14](#)]

Identification of Norcyclizine Metabolites in Urine by GC-MS

This method is suitable for identifying phase I metabolites after enzymatic cleavage of conjugates.[[4](#)]

Procedure:

- Hydrolysis: Treat urine samples with a β -glucuronidase enzyme to release any conjugated metabolites.^[4]
- Extraction: Use mixed-mode solid-phase extraction (SPE) cartridges to isolate basic compounds like Norcyclizine and its metabolites.^[4]
- Elution and Evaporation: Elute the analytes from the SPE cartridge and evaporate the eluate to dryness under a nitrogen stream.^[4]
- Derivatization: To improve volatility for GC analysis, derivatize the dried residue with a silylating agent (e.g., BSTFA) to form trimethylsilyl (TMS) ethers.^[4]
- GC-MS Analysis: Analyze the derivatized sample using a GC-MS system with Electron Ionization (EI+) or Chemical Ionization (CI+) for structure elucidation.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 8. chemscene.com [chemscene.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]
- 12. What is the mechanism of Cyclizine Hydrochloride? synapse.patsnap.com
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of Norcyclizine-d8]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b589779#physical-and-chemical-properties-of-norcyclizine-d8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com